![molecular formula C22H25NO6 B15166989 {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol CAS No. 649557-70-0](/img/structure/B15166989.png)
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol is a complex organic compound known for its unique molecular structure and varied applications in scientific research. It integrates both aliphatic and aromatic functional groups, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol typically involves a multi-step process:
Starting Materials: : The synthesis begins with 3,5-dihydroxybenzyl alcohol and involves alkylation with 3-buten-1-ol.
Reaction Conditions: : These reactions are often carried out under basic conditions with potassium carbonate in acetone at elevated temperatures to facilitate ether formation.
Final Step: : The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods: Industrial production might involve scaling up these reactions, utilizing continuous flow systems to ensure consistent yield and purity. The use of automated synthesis robots could streamline the process, minimizing human error.
Chemical Reactions Analysis
Types of Reactions: {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol undergoes various reactions, including:
Oxidation: : Primarily targeting the hydroxyl group to yield corresponding ketones.
Reduction: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : The compound can undergo nucleophilic aromatic substitution, especially at the nitro group position.
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Substitution: : Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products: The major products include the corresponding ketone, amine derivatives, and various substituted phenols, depending on the reaction conditions employed.
Scientific Research Applications
In Chemistry: The compound is used as a building block for synthesizing more complex molecules in organic synthesis. Its reactive groups provide multiple sites for functionalization, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology and Medicine:Drug Development: : Its derivatives are investigated for potential pharmaceutical properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: : The compound is used in studying enzyme interactions and metabolic pathways, particularly those involving ether and nitro group metabolism.
Polymer Science: : It serves as a monomer for producing specialized polymers with unique mechanical and chemical properties.
Material Science: : Used in the development of advanced materials with specific functional groups for targeted applications.
Mechanism of Action
The compound exerts its effects through its functional groups:
Hydroxyl and Ether Groups: : These facilitate hydrogen bonding and polar interactions, crucial in biochemical processes.
Nitro Group: : This acts as an electron-withdrawing group, affecting the compound's reactivity and interaction with various molecular targets.
Molecular Targets and Pathways: The compound primarily targets enzymes involved in oxidation-reduction processes and pathways involving aromatic substitution reactions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to compounds like 3,5-bis(alkylthio)-4-nitrophenol, {3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol offers unique reactivity due to its aliphatic ether side chains, which enhance its solubility and reactivity in organic solvents.
List of Similar Compounds:3,5-Bis(alkylthio)-4-nitrophenol
3,5-Bis(alkoxy)-4-nitrophenol
3,4,5-Trisubstituted phenols
This comprehensive article highlights the synthesis, reactivity, applications, and uniqueness of this compound
Properties
CAS No. |
649557-70-0 |
|---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
[3,5-bis(but-3-enoxy)-4-[(2-nitrophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C22H25NO6/c1-3-5-11-27-20-13-17(15-24)14-21(28-12-6-4-2)22(20)29-16-18-9-7-8-10-19(18)23(25)26/h3-4,7-10,13-14,24H,1-2,5-6,11-12,15-16H2 |
InChI Key |
QKVHYZLIVPXZLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC1=CC(=CC(=C1OCC2=CC=CC=C2[N+](=O)[O-])OCCC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


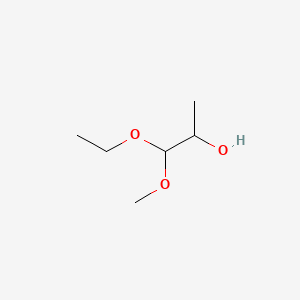
![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
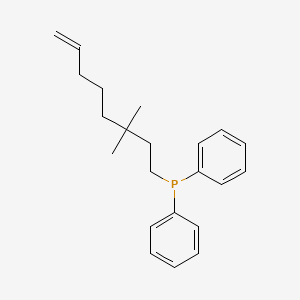
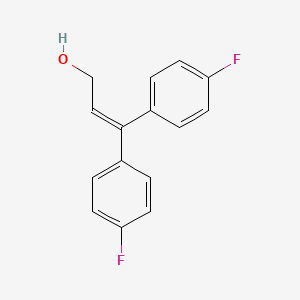
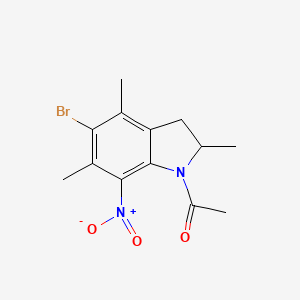
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
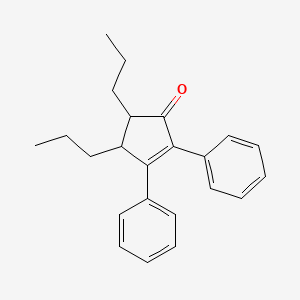
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methylphenyl)methyl]-](/img/structure/B15166960.png)
![Pyridine, 2-[1,1'-biphenyl]-2-yl-3-methyl-](/img/structure/B15166962.png)

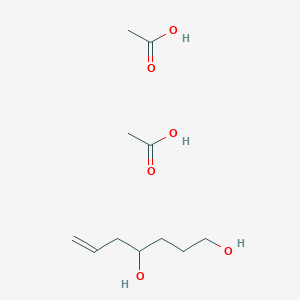
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
